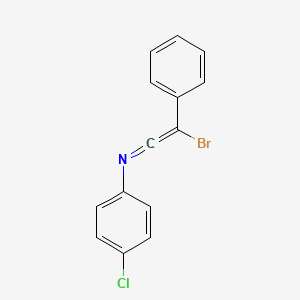
2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine is an organic compound with the molecular formula C14H10BrClN It is characterized by the presence of a bromine atom, a chlorophenyl group, and a phenylethen-1-imine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine typically involves the reaction of 4-chloroaniline with 2-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the imine group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-(4-chlorophenyl)benzamide
- N-(4-Bromo-phenyl)-2-chloro-benzamide
Comparison
Compared to similar compounds, 2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine is unique due to its specific structural features, such as the presence of the phenylethen-1-imine moiety. This structural difference may confer distinct chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
79870-03-4 |
|---|---|
Formule moléculaire |
C14H9BrClN |
Poids moléculaire |
306.58 g/mol |
InChI |
InChI=1S/C14H9BrClN/c15-14(11-4-2-1-3-5-11)10-17-13-8-6-12(16)7-9-13/h1-9H |
Clé InChI |
IXIJLAOAMIJHSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C=NC2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


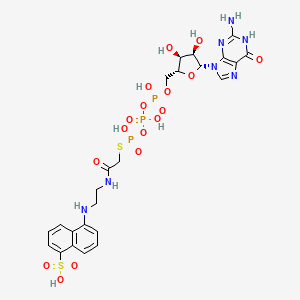

![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
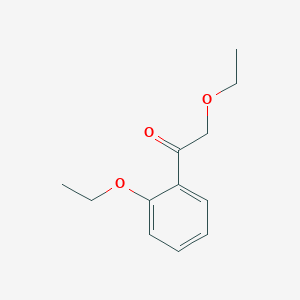


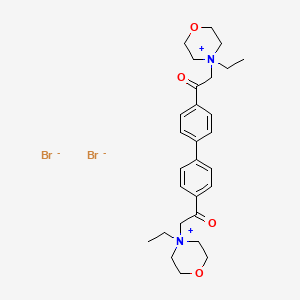
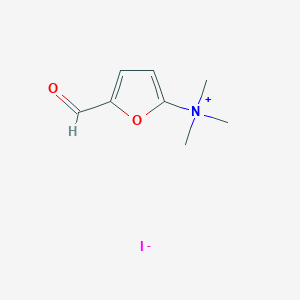


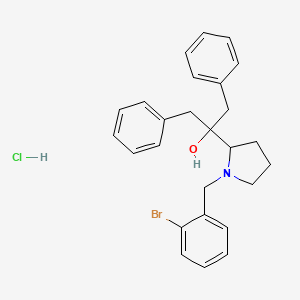
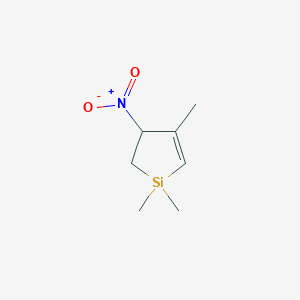
![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
